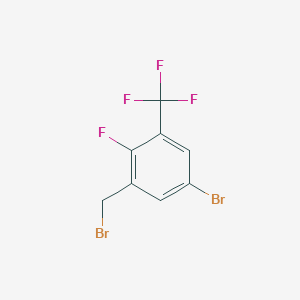

5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzyl bromide core. This compound is notable for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide serves as a versatile building block for synthesizing more complex organic molecules. Its halogen substituents facilitate various nucleophilic substitution reactions, allowing for the introduction of different functional groups into the molecular structure.

Common Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols.

- Coupling Reactions: It can participate in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form carbon-carbon bonds.

Table 1: Common Reactions of this compound

| Reaction Type | Description | Typical Conditions |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Organic solvents, room temperature |

| Coupling Reaction | Formation of biaryl compounds | Palladium catalysts, anhydrous conditions |

Medicinal Chemistry

The compound has shown potential as a pharmaceutical intermediate due to its unique structural features that enhance lipophilicity and metabolic stability. Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer activities.

Antimicrobial Activity:

Recent studies have highlighted the effectiveness of related compounds against multidrug-resistant strains of bacteria such as Staphylococcus aureus.

Table 2: Antimicrobial Efficacy Against MRSA

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 0.25 - 64 µg/mL |

| Related Trifluoromethyl Compounds | Varies |

Anticancer Potential:

Research has explored the use of similar compounds in anticancer drug development. For example, modifications involving the addition of specific functional groups have been shown to enhance anticancer activity against various cancer cell lines.

Case Study 1: Antimicrobial Properties

A study examined the antimicrobial efficacy of this compound against Staphylococcus aureus, revealing that the compound could inhibit bacterial growth effectively at low concentrations. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Another research project focused on synthesizing derivatives based on this compound for anticancer applications. The derivatives exhibited promising inhibitory effects on cancer cell proliferation, indicating their potential as therapeutic agents.

Industrial Applications

This compound is also utilized in industrial settings for producing specialty chemicals and materials. Its unique properties allow for the development of high-performance materials with specific thermal and mechanical characteristics.

Table 3: Industrial Applications

| Application | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate in synthesizing complex chemicals |

| Material Science | Development of high-performance polymers |

Mecanismo De Acción

Target of Action

Benzyl bromides are generally known to be versatile intermediates in organic synthesis, often used in nucleophilic substitution reactions .

Mode of Action

5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide likely interacts with its targets through nucleophilic substitution reactions. In these reactions, a nucleophile, an atom that is rich in electron density, attacks the electrophilic carbon in the benzyl bromide . This results in the bromine atom being displaced and the formation of a new bond between the carbon and the nucleophile .

Biochemical Pathways

Benzyl bromides are often used in the synthesis of various organic compounds, suggesting that they may play a role in the synthesis or modification of bioactive compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of this compound. For instance, the rate of nucleophilic substitution reactions can be influenced by temperature and the nature of the solvent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide typically involves the selective introduction of bromine, fluorine, and trifluoromethyl groups into specific positions of the benzyl bromide structure. One common method includes the reaction of 5-bromo-2-fluorobenzene with trifluorotoluene under inert conditions in an organic solvent . The reaction conditions often require anhydrous environments to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of advanced catalysts and controlled reaction environments ensures the consistent production of high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while substitution reactions can yield various substituted benzyl derivatives.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2-fluorobenzotrifluoride: Similar in structure but lacks the benzyl bromide moiety.

3-(Trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group but differs in the position of the bromine and fluorine atoms.

2-(Trifluoromethyl)benzyl bromide: Similar but with different positioning of the trifluoromethyl group.

Uniqueness

5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring precise chemical modifications.

Actividad Biológica

5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex chemical structure characterized by the presence of bromine and fluorine atoms, which contribute to its unique reactivity and biological properties. The trifluoromethyl group is known for enhancing lipophilicity and altering pharmacokinetic profiles, making it a valuable moiety in drug design.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. A notable derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), has been extensively evaluated for its biological activity:

- Cytotoxicity : BPU demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat (IC50 = 4.64 ± 0.08 µM), HeLa, and MCF-7 cells. The compound was particularly effective in inhibiting cell proliferation in these lines as evidenced by MTT assays .

- Cell Cycle Arrest : Flow cytometry analysis indicated that BPU effectively induced cell cycle arrest in the sub-G1 phase, suggesting apoptosis as a mechanism of action .

- Antiangiogenic Activity : In vivo studies using the chick chorioallantoic membrane (CAM) assay revealed that BPU inhibited angiogenesis, further supporting its potential as an anticancer agent .

The mechanism through which BPU exerts its anticancer effects involves interaction with matrix metalloproteinases (MMPs). Computational docking studies indicated promising binding affinities for MMP-2 and MMP-9, which are crucial in tumor progression and metastasis .

Data Summary

The following table summarizes the key findings related to the biological activity of BPU:

| Property | Value |

|---|---|

| IC50 (Jurkat cells) | 4.64 ± 0.08 µM |

| IC50 (MCF-7 cells) | 8.47 ± 0.18 µM |

| Viable Cells at 20 µM (48h) | 21.24% |

| Viable Cells at 20 µM (72h) | 15.05% |

| Antiangiogenic Activity | Significant in CAM assay |

Case Studies

A study focusing on the synthesis and characterization of BPU demonstrated its effectiveness against multiple cancer cell lines with minimal toxicity towards non-cancerous cells . The research emphasized the importance of structural optimization in enhancing the biological activity of fluorinated compounds.

Propiedades

IUPAC Name |

5-bromo-1-(bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F4/c9-3-4-1-5(10)2-6(7(4)11)8(12,13)14/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIHZKBZVXLUKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)F)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.